(S)-(+)-1-Iodo-2-methylbutane is a chiral organic compound with the molecular formula CHI and a molecular weight of approximately 198.05 g/mol. It features an iodine atom attached to the first carbon of a branched butane chain, specifically at the 1-position, while a methyl group is located at the 2-position. The compound is classified as a secondary alkyl halide and exhibits optical activity due to its chiral center, which allows it to rotate plane-polarized light.
Due to its reactive iodine group, (S)-(+)-1-iod-2-methylbutane can serve as a valuable building block in organic synthesis. Researchers can utilize it to create more complex chiral molecules with specific functionalities by substituting the iodine group with various functional groups through reactions like nucleophilic substitution PubChem, (S)-(+)-1-Iodo-2-methylbutane: . This characteristic makes it a potential reagent for the synthesis of pharmaceuticals, agrochemicals, and other chiral compounds.
The chiral nature of (S)-(+)-1-iod-2-methylbutane allows it to potentially act as a chiral ligand in asymmetric catalysis. In asymmetric catalysis, a catalyst directs a chemical reaction to favor the formation of one enantiomer (mirror image) of a product over the other. The use of (S)-(+)-1-iod-2-methylbutane as a ligand could be explored for the development of new and more selective asymmetric catalytic processes ScienceDirect, Asymmetric Catalysis: .
(S)-(+)-1-iod-2-methylbutane can be a valuable tool in studying stereochemistry, the branch of chemistry that deals with the spatial arrangement of atoms in molecules. Researchers can use it to investigate the effects of chirality on various chemical properties, such as reactivity, biological activity, and physical properties National Institutes of Health, Stereochemistry: .
(S)-(+)-1-Iodo-2-methylbutane participates in various nucleophilic substitution reactions. For instance, when reacted with hydroxide ions, it undergoes an reaction, resulting in the formation of (S)-2-methyl-1-butanol. This reaction does not break any bonds to the asymmetric center, preserving the chirality of the molecule while converting it into an alcohol .
Additionally, (S)-(+)-1-iodo-2-methylbutane can also undergo elimination reactions under basic conditions, leading to the formation of alkenes through E2 or E1 mechanisms depending on the reaction conditions.
While specific biological activities of (S)-(+)-1-iodo-2-methylbutane are not extensively documented, compounds with similar structures often exhibit significant biological properties. Alkyl halides can act as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of iodine may enhance biological activity due to its ability to participate in various biochemical processes.
(S)-(+)-1-Iodo-2-methylbutane can be synthesized through several methods:
(S)-(+)-1-Iodo-2-methylbutane finds applications in:
Interaction studies involving (S)-(+)-1-iodo-2-methylbutane primarily focus on its reactivity in nucleophilic substitution and elimination reactions. Research indicates that its interactions with nucleophiles such as hydroxide ions or alkoxides yield alcohols while preserving stereochemistry . Furthermore, studies on related compounds suggest that variations in substituents can significantly influence reaction pathways and rates.
Several compounds share structural similarities with (S)-(+)-1-iodo-2-methylbutane. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
(R)-1-Iodo-2-methylbutane | Iodine at C1, methyl at C2 | Enantiomeric form with opposite optical activity |
1-Bromo-2-methylbutane | Bromine instead of iodine | Generally more reactive in nucleophilic substitutions |
1-Chloro-2-methylbutane | Chlorine instead of iodine | Lower reactivity compared to iodides |
3-Iodo-2-methylbutane | Iodine at C3 | Different position alters reactivity and sterics |
(S)-(+)-1-Iodo-2-methylbutane is unique due to its specific stereochemistry and reactivity profile compared to these similar compounds. Its optical activity and ability to participate in specific
Flammable;Irritant